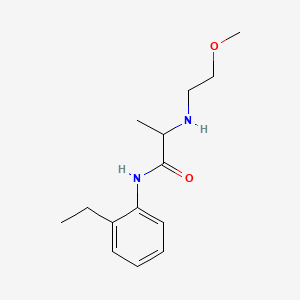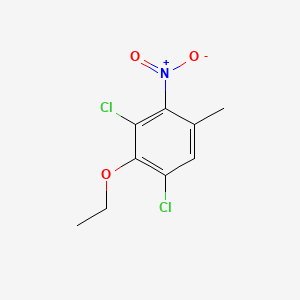
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- is a synthetic peptide composed of six amino acids. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The unique sequence of amino acids in this peptide allows it to interact with specific biological targets, making it a valuable tool for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produce the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino acid modification.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of biosensors and diagnostic assays.
Wirkmechanismus
The mechanism of action of Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue allows for the formation of disulfide bonds, which can stabilize the peptide’s structure or facilitate its interaction with other molecules. The proline residue introduces a kink in the peptide chain, affecting its overall conformation and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxytocin: A cyclic nonapeptide with a similar sequence but different biological activity.
Vasopressin: Another cyclic nonapeptide with distinct physiological functions.
L-asparaginase: An enzyme with a different sequence but similar applications in cancer therapy.
Uniqueness
Glycinamide, L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl- is unique due to its specific sequence and the presence of cysteine and proline residues, which confer distinct structural and functional properties. This peptide’s ability to form disulfide bonds and its conformational flexibility make it a valuable tool for various scientific applications.
Eigenschaften
CAS-Nummer |
72098-65-8 |
|---|---|
Molekularformel |
C25H43N9O8S |
Molekulargewicht |
629.7 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C25H43N9O8S/c1-12(2)8-14(22(39)30-10-20(29)37)32-24(41)17-4-3-7-34(17)25(42)16(11-43)33-23(40)15(9-19(28)36)31-21(38)13(26)5-6-18(27)35/h12-17,43H,3-11,26H2,1-2H3,(H2,27,35)(H2,28,36)(H2,29,37)(H,30,39)(H,31,38)(H,32,41)(H,33,40)/t13-,14-,15-,16-,17-/m0/s1 |
InChI-Schlüssel |
QTPBCDZBQZEKGU-WOYTXXSLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



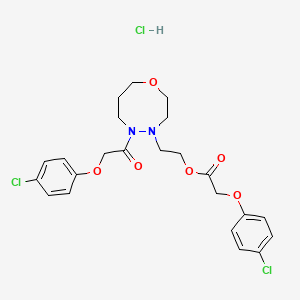
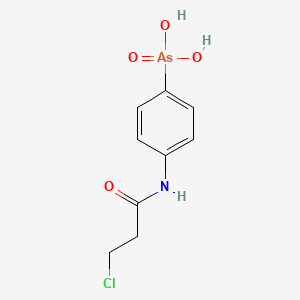


![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)
![5,5'-(Ethane-1,2-diyl)bis[N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine]](/img/structure/B14459086.png)

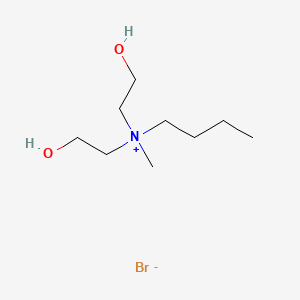
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)

